

Application Notes and Protocols: 2-(1-Azepanylcarbonyl)aniline as a Synthetic Intermediate

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Compound of Interest

Compound Name: **2-(1-Azepanylcarbonyl)aniline**

Cat. No.: **B136440**

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Introduction

2-(1-Azepanylcarbonyl)aniline, also identified by its CAS number 159180-54-8, is a synthetic intermediate with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and an azepane carboxamide moiety, offers multiple reaction sites for further chemical modifications. This document provides an overview of its properties, a proposed synthetic protocol, and its potential applications as a building block in the synthesis of more complex molecules. While specific examples of its use as a synthetic intermediate are not widely reported in peer-reviewed literature, its structure suggests a role in the generation of diverse chemical libraries for screening and drug discovery.

Chemical Properties and Data

Basic chemical information for **2-(1-Azepanylcarbonyl)aniline** is available from various chemical suppliers and databases.

Property	Value	Reference
Chemical Name	(2-Aminophenyl)(azepan-1-yl)methanone	[1]
CAS Number	159180-54-8	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	[1]
Molecular Weight	218.30 g/mol	[1]
MDL Number	MFCD01238548	[1]

Proposed Synthesis Protocol

A common and effective method for the synthesis of ortho-amino benzamides is the reaction of isatoic anhydride with a primary or secondary amine. This reaction proceeds with the loss of carbon dioxide to yield the desired amide.[\[4\]](#) The following is a proposed experimental protocol for the synthesis of **2-(1-Azepanylcarbonyl)aniline** based on this general transformation.

Reaction: Isatoic anhydride reacts with azepane (hexamethyleneimine) to form **2-(1-Azepanylcarbonyl)aniline**.

Reagents and Materials:

- Isatoic anhydride
- Azepane (Hexamethyleneimine)
- Dimethylformamide (DMF) or other suitable aprotic solvent
- Stir plate and stir bar
- Reaction flask
- Condenser (if heating is required)
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- In a well-ventilated fume hood, dissolve isatoic anhydride (1 equivalent) in a suitable aprotic solvent such as DMF in a round-bottom flask equipped with a magnetic stir bar.
- To this solution, add azepane (1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.
- Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS). Gentle heating may be applied if the reaction is sluggish.
- Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-(1-azepanylcarbonyl)aniline**.

Expected Yield: Yields for this type of reaction are typically moderate to high, but would need to be optimized for this specific transformation.

Experimental Workflow Diagram



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A schematic of the proposed synthesis workflow.

Application as a Synthetic Intermediate

The bifunctional nature of **2-(1-azepanylcarbonyl)aniline** makes it a versatile synthetic intermediate. The primary aromatic amine can undergo a variety of chemical transformations,

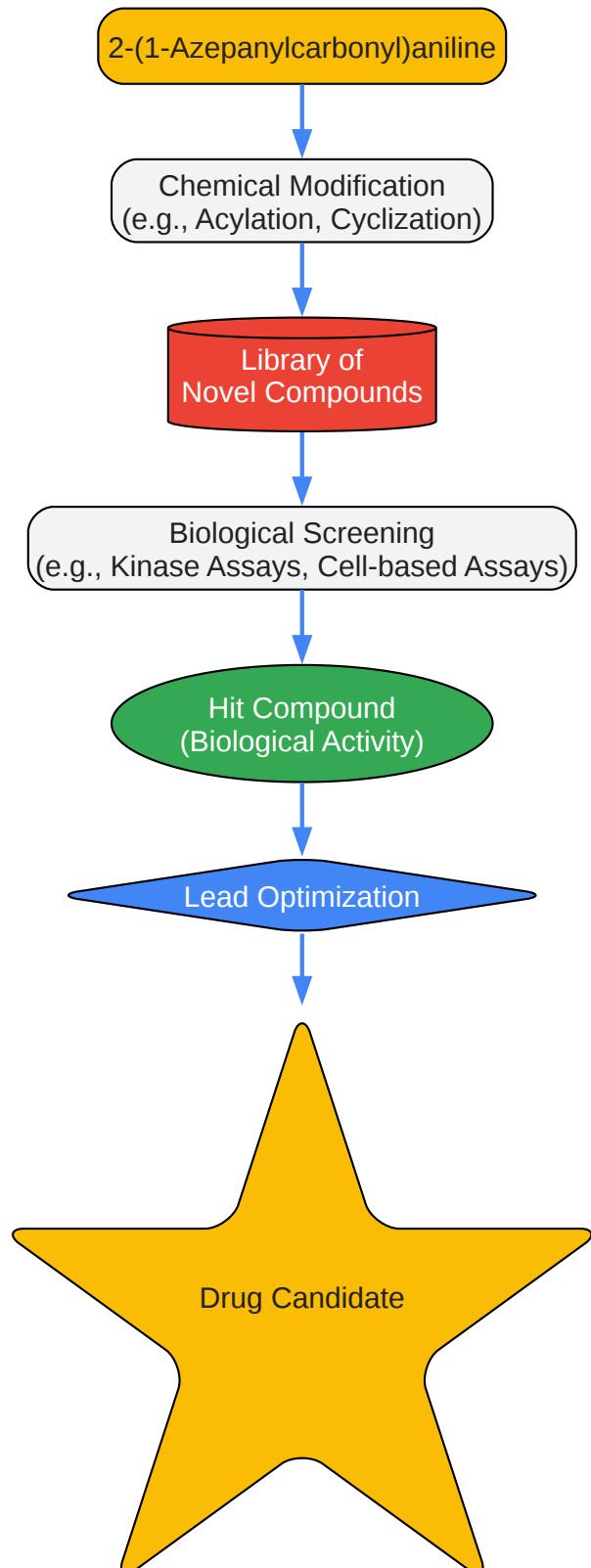
allowing for the introduction of diverse functional groups and the construction of heterocyclic systems.

Potential Reactions:

- Acylation/Sulfonylation: The amino group can be readily acylated or sulfonated to form the corresponding amides or sulfonamides.
- Alkylation: N-alkylation can introduce substituents on the amino group.
- Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
- Cyclization Reactions: The ortho-relationship of the amino and carbonyl groups makes this compound a potential precursor for the synthesis of various heterocyclic compounds, such as quinazolinones or benzodiazepines, upon reaction with appropriate reagents.

Signaling Pathway and Logical Relationship Diagram

The primary utility of **2-(1-azepanylcarbonyl)aniline** is as a scaffold for generating new chemical entities. These new molecules can then be screened for biological activity against various targets. The diagram below illustrates this logical relationship.

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The role of the intermediate in a drug discovery workflow.

Conclusion

2-(1-Azepanylcarbonyl)aniline is a readily accessible synthetic intermediate with significant potential for the creation of novel and structurally diverse molecules. While specific, documented applications are sparse, its chemical nature suggests it is a valuable tool for researchers in medicinal chemistry and drug discovery engaged in the synthesis of new chemical entities for biological screening. The provided synthetic protocol, based on established chemical principles, offers a starting point for the laboratory-scale preparation of this compound.

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